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Compound of Interest

Compound Name: Cc211

Cat. No.: B15616704

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vivo efficacy of CQ211,
a potent and selective inhibitor of RIO kinase 2 (RIOK2). The document summarizes key
guantitative data, details experimental methodologies for pivotal studies, and presents visual
representations of associated signaling pathways and experimental workflows to facilitate a
comprehensive understanding of CQ211's preclinical profile.

Core Quantitative Data Summary

The following tables encapsulate the key quantitative metrics from preliminary in vivo and in
vitro studies of CQ211, demonstrating its potency and anti-proliferative activity.

Table 1: In Vitro Potency and Efficacy of CQ211

Parameter Value Cell Lines | Target
Binding Affinity (Kd) 6.1 nM RIOK2
ATPase Activity Inhibition )
0.139 £ 0.046 pM Recombinant RIOK2
(IC50)
Cell Proliferation Inhibition
0.61+0.18 uM MKN-1
(IC50)
0.38 +£0.01 pM HT-29
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Table 2: In Vivo Efficacy of CQ211 in MKN-1 Xenograft Model

Parameter Value

Dosage 25 mg/kg

Administration Route Intraperitoneal (i.p.)

Dosing Schedule Once daily for 18 consecutive days
Tumor Growth Inhibition (TGI) 30.9%

Table 3: Pharmacokinetic Profile of CQ211

Parameter Value
Oral Bioavailability 3.06%
Cmax (at 25 mg/kg i.p.) 13 +5ng/mL

Key Signaling Pathway: RIOK2-mTOR

CQ211 exerts its anti-tumor effects through the inhibition of RIOK2, a kinase implicated in
ribosome maturation and cell cycle progression.[1][2][3] Inhibition of RIOK2 by CQ211 has
been shown to suppress the phosphorylation of the mammalian target of rapamycin (NTOR), a
key regulator of cell growth, proliferation, and survival.[4][5]
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Caption: CQ211 inhibits RIOK2, leading to decreased mTOR phosphorylation and reduced cell
proliferation.

Experimental Protocols
In Vivo Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of CQ211 in a human gastric cancer
xenograft model.
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Animal Model:

e Species: Mouse

» Strain: Female CB17-SCID

o Age: 6-8 weeks

Cell Line:

e Type: Human gastric cancer cell line (MKN-1)
Methodology:

» MKN-1 cells are cultured and harvested.

e Female CB17-SCID mice are subcutaneously injected with MKN-1 cells to initiate tumor
growth.

e Once tumors reach a palpable size, mice are randomized into treatment and control groups.

e The treatment group receives daily intraperitoneal (i.p.) injections of CQ211 at a dose of 25
mg/kg for 18 consecutive days.[4]

e The control group receives a vehicle control on the same schedule.
e Tumor volume and body weight are measured regularly throughout the study.

o At the end of the treatment period, Tumor Growth Inhibition (TGI) is calculated.
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Caption: Workflow for the in vivo efficacy study of CQ211 in an MKN-1 xenograft mouse model.
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In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CQ211 on cancer
cell proliferation.

Cell Lines:

e MKN-1 (human gastric cancer)

e HT-29 (human colon cancer)

Methodology:

o Cells are seeded in 96-well plates and allowed to adhere overnight.

o Aserial dilution of CQ211 is prepared, with concentrations typically ranging from 0 to 5.0 uM.
[4]

e The cell culture medium is replaced with medium containing the various concentrations of
CQ211.

e Cells are incubated for a specified period (e.g., 72 hours).
o Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

e The IC50 value is calculated by plotting the percentage of cell viability against the log of the
drug concentration and fitting the data to a dose-response curve.

Western Blot for mTOR Phosphorylation

Objective: To assess the effect of CQ211 on the phosphorylation of mMTOR in cancer cells.
Cell Lines:

e MKN-1

e HT-29

Methodology:
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e Cells are seeded and grown to a suitable confluency.

o Cells are treated with varying concentrations of CQ211 (e.g., 0-5.0 uM) for a specified
duration (e.g., 4 hours).[4]

» Following treatment, cells are lysed to extract total protein.

e Protein concentration is determined using a BCA assay.

o Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to
a PVDF membrane.

o The membrane is blocked and then incubated with primary antibodies specific for
phosphorylated mTOR (p-mTOR) and total mTOR.

o After washing, the membrane is incubated with a corresponding secondary antibody.

e Protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

e The relative levels of p-mTOR are normalized to total mTOR to determine the effect of
CQ211 on mTOR phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

o 2. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-
dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective
RIOK2 Inhibitor - PubMed [pubmed.ncbi.nim.nih.gov]

» 3. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15616704?utm_src=pdf-body
https://www.medchemexpress.com/cq211.html
https://www.benchchem.com/product/b15616704?utm_src=pdf-body
https://www.benchchem.com/product/b15616704?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/360692651_Discovery_of_8-6-Methoxypyridin-3-yl-1-4-piperazin-1-yl-3-trifluoromethylphenyl-15-dihydro-_4H_-123triazolo45-_c_quinolin-4-one_CQ211_as_a_Highly_Potent_and_Selective_RIOK2_Inhibitor
https://pubmed.ncbi.nlm.nih.gov/35584513/
https://pubmed.ncbi.nlm.nih.gov/35584513/
https://pubmed.ncbi.nlm.nih.gov/35584513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10583808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 4. medchemexpress.com [medchemexpress.com]
e 5. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [Preliminary In Vivo Efficacy of CQ211: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616704#preliminary-studies-on-cg211-in-vivo-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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